

Application Notes and Protocols for Oritinib Mesylate in In Vivo Mouse Models

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Compound of Interest				
Compound Name:	Oritinib mesylate			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib mesylate (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to target both EGFR sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] [2] Oritinib mesylate acts as an irreversible inhibitor by covalently binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[3] This application note provides detailed information on the recommended dosage, experimental protocols, and relevant data for the use of Oritinib mesylate in in vivo mouse models of NSCLC.

Data Presentation In Vivo Efficacy of Oritinib Mesylate

Oral administration of **Oritinib mesylate** has demonstrated significant dose-dependent antitumor activity in xenograft models of human NSCLC.[1] Efficacy has been notably observed in models harboring EGFR mutations, such as the PC-9 (exon 19 deletion) and NCI-H1975 (L858R/T790M) cell lines.[1] A daily oral dose of 5 mg/kg has been shown to cause profound tumor shrinkage in both of these models.[1]



Cell Line	EGFR Mutation Status	Mouse Model	Dosing Regimen	Route of Administrat ion	Observed Effect
PC-9	Exon 19 deletion	Nude Mouse Xenograft	2.5 - 15 mg/kg/day	Oral	Significant, dose- dependent tumor growth inhibition. 5 mg/kg/day resulted in profound tumor shrinkage.[1]
NCI-H1975	L858R/T790 M	Nude Mouse Xenograft	2.5 - 15 mg/kg/day	Oral	Significant, dose- dependent tumor growth inhibition. 5 mg/kg/day resulted in profound tumor shrinkage.[1]
A431	Wild-Type EGFR	Nude Mouse Xenograft	2.5 - 15 mg/kg/day	Oral	Moderate tumor growth inhibition.[1]

Pharmacokinetic Profile of Oritinib Mesylate in Mice

Oritinib mesylate exhibits good bioavailability and is extensively distributed from plasma to tissues following oral administration in mice.[1]



Dose (Oral)	Time Point	Tmax (hours)	AUC0-t (ng·h/mL)
2.5 mg/kg	Day 1	1.5 - 2	118
5 mg/kg	Day 1	1.5 - 2	300
15 mg/kg	Day 1	1.5 - 2	931
2.5 mg/kg	Day 14	1.5 - 2	272
5 mg/kg	Day 14	1.5 - 2	308
15 mg/kg	Day 14	1.5 - 2	993

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Mouse Models

This protocol outlines the procedure for establishing PC-9 and NCI-H1975 subcutaneous xenograft models in immunocompromised mice.

Materials:

- PC-9 or NCI-H1975 human non-small cell lung cancer cells
- RPMI-1640 medium with 10% FBS
- Phosphate-buffered saline (PBS), sterile
- Matrigel (GFR)
- 6-7 week old female athymic nude mice (BALB/c-nude or similar)[4]
- Sterile syringes and needles (27-30 gauge)
- Calipers
- Animal housing under sterile conditions



Procedure:

- Cell Culture: Culture PC-9 or NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[4]
- Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
 Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[5] Keep the cell suspension on ice.
- Implantation: Subcutaneously inject 100 μ L of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[5][6]
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements twice weekly once tumors become palpable.[5][7] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Staging and Treatment Initiation: When the average tumor volume reaches 100-150 mm³, randomize the mice into control and treatment groups to initiate dosing.[4][8]

Protocol 2: Preparation and Administration of Oritinib Mesylate Dosing Solution

This protocol describes the preparation of **Oritinib mesylate** for oral gavage and the administration procedure.

Materials:

- Oritinib mesylate powder
- Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water)
- Sterile water
- Mortar and pestle or other homogenization equipment
- Balance
- Graduated cylinders and beakers



- Stir plate and stir bar
- Oral gavage needles (18-20 gauge, straight or curved with a ball tip)
- Syringes (1 mL)

Procedure:

- Vehicle Preparation: Prepare a 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring continuously until fully dissolved.
- Dosing Solution Preparation:
 - Calculate the required amount of Oritinib mesylate based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.
 - Weigh the Oritinib mesylate powder accurately.
 - Levigate the powder with a small amount of the vehicle to form a paste.
 - Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration. Ensure the suspension is homogenous. Prepare fresh daily.
- Oral Gavage Administration:
 - Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.
 - Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the last rib and noting the position at the mouth.
 - Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
 - Slowly administer the calculated volume of the dosing solution (typically 0.1 mL for a 20g mouse at a 10 mg/kg dose).
 - Carefully withdraw the needle and return the mouse to its cage.



Monitor the animal for any signs of distress.

Protocol 3: Pharmacokinetic Analysis of Oritinib Mesylate in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of **Oritinib mesylate** in mice.

Materials:

- Mice with or without tumors
- · Oritinib mesylate dosing solution
- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
- Anesthesia (e.g., isoflurane) for terminal blood collection
- Centrifuge
- LC-MS/MS system

Procedure:

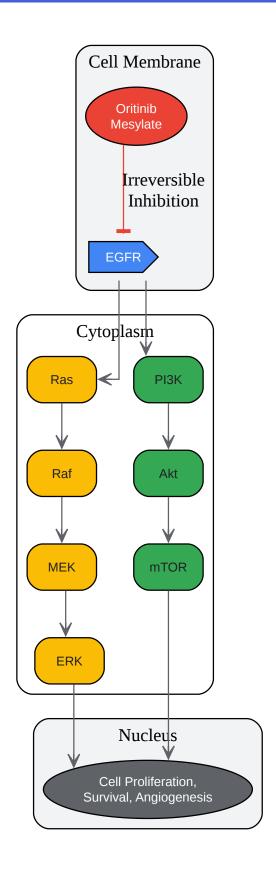
- Dosing: Administer a single oral dose of **Oritinib mesylate** to a cohort of mice.
- Blood Sampling: Collect blood samples (approximately 30 μL) at predetermined time points
 (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9] Serial bleeding from the same mouse
 (e.g., via submandibular vein) is possible for early time points, while terminal collection (e.g., via cardiac puncture) is used for the final time point.[4]
- Plasma Preparation: Immediately place the blood samples into heparinized microcentrifuge tubes. Centrifuge the samples to separate the plasma.
- Sample Analysis:
 - Extract Oritinib mesylate from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.



- Quantify the concentration of **Oritinib mesylate** in the plasma samples using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the plasma concentration of **Oritinib mesylate** versus time.
 - Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),
 Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Mandatory Visualization Signaling Pathway of EGFR Inhibition by Oritinib Mesylate



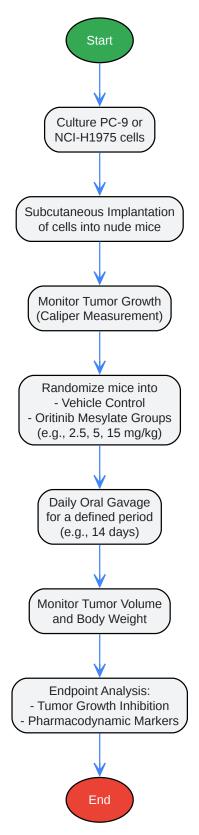


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Caption: EGFR signaling pathway and the inhibitory action of Oritinib mesylate.



Experimental Workflow for In Vivo Efficacy Study

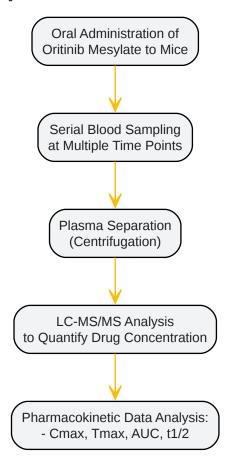


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Caption: Workflow for assessing the in vivo efficacy of **Oritinib mesylate**.

Logical Relationship of Pharmacokinetic Analysis



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Caption: Logical flow of a pharmacokinetic study.

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